3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at the 2-position and a piperazine-linked morpholinylpyrimidine moiety at the 3-position. This structure integrates key pharmacophoric elements commonly observed in kinase inhibitors, including:
- Morpholine ring: Enhances solubility and modulates pharmacokinetic properties .
- Pyrimidine scaffold: Serves as a hinge-binding motif in kinase active sites.
- Piperazine linker: Provides conformational flexibility for target engagement.
- Pyridine-2-carbonitrile: The electron-withdrawing nitrile group may enhance binding affinity through hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-14-15-16(2-1-4-20-15)23-6-8-25(9-7-23)18-21-5-3-17(22-18)24-10-12-26-13-11-24/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJWLFLIWJRIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting a suitable aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid under reflux conditions.
Introduction of the Piperazine Moiety: The pyrimidine intermediate is then reacted with piperazine to introduce the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonitrile Group
The carbonitrile substituent at position 2 of the pyridine ring undergoes nucleophilic addition reactions. For example:
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Hydrolysis : Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid or amide. Similar reactions in pyrimidine-carbonitrile analogs (e.g., 7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) proceed via heating with aqueous HCl or NaOH to yield carboxylic acids or primary amides .
-
Grignard Reactions : Organometallic reagents (e.g., RMgX) add to the nitrile, forming ketones after hydrolysis.
Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | HCl/H₂O, reflux | Carboxylic acid |
| Hydrolysis | NaOH/H₂O₂, 80°C | Amide |
Substitution Reactions at Piperazine and Morpholine Moieties
The piperazine and morpholine rings participate in nucleophilic aromatic substitution (SNAr) or alkylation:
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Piperazine Alkylation : The secondary amines in piperazine react with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) to form quaternary ammonium salts .
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Morpholine Functionalization : The morpholine oxygen can act as a nucleophile. For instance, in pyrazolo[1,5-a]pyrimidine derivatives, morpholine undergoes SNAr with chlorinated pyrimidines at room temperature .
Example Reaction :
Cyclization Reactions
The compound’s structure enables intramolecular cyclization under specific conditions:
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Pyrimidine Ring Expansion : Heating with POCl₃ or PCl₃ facilitates cyclization, forming fused heterocycles. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclization of aminopyrazoles with diethyl malonate .
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Formation of Triazoles : Reaction with azides (e.g., NaN₃) under Huisgen conditions yields triazole rings .
Conditions :
| Cyclization Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Pyrimidine expansion | POCl₃, 110°C | 61% | |
| Triazole formation | NaN₃, CuSO₄ | 70°C | ~70% |
Electrophilic Aromatic Substitution on Pyrimidine
The pyrimidine ring undergoes electrophilic substitution at electron-rich positions:
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Halogenation : Bromine or chlorine substitutes at position 5 of the pyrimidine ring in the presence of Lewis acids (e.g., FeCl₃) .
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Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups, enhancing reactivity for further reductions .
Example :
Reductive Amination and Cross-Coupling
The piperazine nitrogen participates in reductive amination or Suzuki-Miyaura cross-coupling:
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Reductive Amination : Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN yields N-alkylated derivatives .
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Suzuki Coupling : The pyrimidine’s chlorine substituent (if present) reacts with boronic acids (e.g., phenylboronic acid) catalyzed by Pd(PPh₃)₄ .
Conditions :
| Reaction Type | Catalysts | Yield |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 60–80% |
| Reductive amination | NaBH₃CN, MeOH | ~75% |
Oxidation Reactions
-
Morpholine Oxidation : The morpholine ring’s oxygen can stabilize radical intermediates, enabling oxidation to morpholine N-oxide using mCPBA .
-
Pyridine Ring Oxidation : Strong oxidants (e.g., KMnO₄) convert pyridine to pyridine N-oxide, though this is less common due to steric hindrance .
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with kinase inhibitors like dasatinib and nilotinib but differs in selectivity due to its morpholine-carbonitrile combination:
| Feature | 3-{4-[4-(morpholin-4-yl)...} | Imatinib | Dasatinib |
|---|---|---|---|
| Nitrile reactivity | High (nucleophilic addition) | Low | Moderate |
| Piperazine alkylation | Yes | Yes | Yes |
| Morpholine oxidation | Yes | No | No |
Key Research Findings
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Binding Affinity : The morpholine ring forms hydrogen bonds with Val-828 in kinase hinge regions, critical for biological activity .
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Synthetic Challenges : Impurities from phosphorus salts (e.g., DPPA) complicate isolation, requiring chromatography for purification .
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Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature reactions .
Scientific Research Applications
Medicinal Chemistry Applications
-
Kinase Inhibition :
- This compound has shown promise as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. By inhibiting specific kinases, this compound may contribute to the treatment of various malignancies and neurodegenerative disorders .
-
Anticancer Activity :
- Preliminary studies suggest that the compound may exhibit anticancer properties through its interaction with cellular pathways involved in tumor growth and survival. Its structure allows for potential interactions with multiple targets within cancer cells, making it a candidate for further investigation in cancer therapeutics.
-
Neuroprotective Effects :
- There is emerging interest in the neuroprotective properties of compounds containing morpholine and piperazine moieties. Research indicates that these compounds may help mitigate neuronal damage in conditions such as Alzheimer's disease by modulating neurotransmitter systems or reducing oxidative stress.
Biological Research Applications
-
Target Interaction Studies :
- Understanding how 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies can involve various techniques such as molecular docking, biochemical assays, and cellular models to assess binding affinities and functional outcomes.
- Pharmacokinetics and Toxicology :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-methylquinoxaline | Quinoxaline ring | Antimicrobial properties |
| 4-(morpholin-4-yl)pyrimidine | Pyrimidine ring with morpholine | Potential kinase inhibition |
| 1-(piperazin-1-yl)quinoxaline | Quinoxaline with piperazine | Anticancer activity |
This table illustrates the diversity within the class of compounds related to this compound while highlighting its unique combination of heterocycles that may confer distinct biological properties.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
-
In Vitro Studies :
- Laboratory experiments have demonstrated that the compound can inhibit specific kinases involved in cancer progression. These studies utilized various cancer cell lines to assess cytotoxicity and mechanism of action.
-
Animal Models :
- Preclinical trials using animal models have shown promising results in reducing tumor size when administered alongside conventional chemotherapy agents, suggesting a synergistic effect that warrants further exploration.
- Clinical Implications :
Mechanism of Action
The mechanism of action of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to various biological effects, including the reduction of inflammation, cell proliferation, and neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Flexibility vs. Target Specificity :
- The piperazine linker in the target compound allows greater conformational adaptability compared to rigid analogs like risovalisib’s pyrrolotriazine core . This may broaden target engagement but reduce selectivity.
- Substitution of pyridine-2-carbonitrile with thiophene (as in ) increases lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.
Pharmacokinetic Optimization: Morpholine-containing compounds (e.g., target compound, risovalisib) exhibit superior solubility compared to methylpiperazine or thiophene derivatives . Thienopyrimidine derivatives (EP 2 402 347 A1) demonstrate enhanced metabolic stability, likely due to reduced cytochrome P450 interactions .
Biological Activity :
Biological Activity
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22N6
- Molecular Weight : 366.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound are primarily linked to its interaction with various molecular targets, particularly in cancer treatment and kinase inhibition.
Targeted Kinases
Research indicates that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapeutics .
The exact mechanism of action remains under investigation, but several hypotheses have been proposed based on structural analysis:
- Hydrogen Bonding : The presence of pyrimidine and morpholine rings suggests that the compound may interact with biological targets through hydrogen bonding.
- Biochemical Pathways : It is hypothesized that the compound may influence pathways related to nucleotide synthesis or signaling due to its structural similarities with other pyrimidine derivatives .
Antitumor Activity
A study evaluating similar compounds highlighted their antitumor activity, demonstrating that modifications in structure can enhance efficacy against various cancer cell lines. The presence of a piperazine moiety was associated with improved biological activity .
Antimicrobial Effects
In addition to antitumor properties, the compound's derivatives have shown antibacterial and antifungal activities. For instance, a related series of compounds exhibited significant antimicrobial effects, suggesting a broad spectrum of biological activity .
Structure–Activity Relationship (SAR)
Research into SAR has revealed that specific substitutions on the pyrimidine ring can dramatically influence biological activity. For example, introducing hydrophobic groups has been shown to enhance potency against resistant bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile and its analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrimidine intermediates can be functionalized with morpholine via Buchwald-Hartwig amination or SNAr reactions. Piperazine rings are often introduced using carbodiimide-mediated coupling or reductive amination. Purification methods like column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: ethanol/water) are critical for achieving >95% purity .
- Example Data :
| Derivative | Yield (%) | Purification Method | Purity (HPLC) |
|---|---|---|---|
| 13a | 58 | Column chromatography | 98.64% |
| 13b | 62 | Recrystallization | 98.73% |
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., pyrimidine protons at δ 8.2–8.5 ppm, morpholine carbons at δ 45–55 ppm). ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching calculated values within 0.1 Da). IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹). X-ray crystallography (if crystals form) resolves stereochemical ambiguities .
Q. What in vitro assays are suitable for initial target identification?
- Methodological Answer : Screen against kinase panels (e.g., EGFR, PI3K) due to the compound’s pyrimidine-piperazine scaffold. Use fluorescence polarization assays for binding affinity (IC₅₀ values) or enzymatic assays (e.g., ADP-Glo™ kinase assay). Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting bioassay data between cell-based and enzymatic assays be resolved?
- Methodological Answer : Discrepancies may arise from off-target effects or cellular uptake limitations. Perform counter-screens against unrelated targets (e.g., GPCRs) to rule out nonspecific binding. Use membrane permeability assays (e.g., PAMPA) or LC-MS/MS to quantify intracellular concentrations. Adjust assay conditions (e.g., ATP concentrations in kinase assays) to mimic physiological environments .
Q. What computational approaches optimize selectivity for specific biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map interactions with target active sites (e.g., hinge region of kinases). MD simulations (AMBER/CHARMM) assess binding stability over 100+ ns trajectories. Use QSAR models to correlate substituent effects (e.g., morpholine vs. methylpiperazine) with activity. Validate predictions with synthesized analogs .
Q. How do structural modifications impact metabolic stability in preclinical models?
- Methodological Answer : Replace metabolically labile groups (e.g., morpholine’s oxygen) with bioisosteres (e.g., thiomorpholine). Assess stability via microsomal incubation (rat/human liver microsomes) with LC-MS quantification of parent compound degradation. Compare half-life (t₁/₂) and intrinsic clearance (Clₙₜ) values. Introduce electron-withdrawing groups (e.g., -CN) to reduce oxidative metabolism .
Q. What strategies resolve contradictions in NMR and X-ray crystallography data?
- Methodological Answer : NMR may indicate dynamic conformations, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility (e.g., line broadening at elevated temperatures). Perform density functional theory (DFT) calculations (Gaussian 09) to compare energy-minimized structures with experimental data. Revisit crystallization conditions (e.g., solvent polarity, temperature) to isolate dominant conformers .
Experimental Design Considerations
Q. How should dose-response studies be designed to account for off-target effects?
- Methodological Answer : Use a broad concentration range (e.g., 0.1 nM–100 µM) and include toxicity controls (e.g., cell viability assays with MTT). Employ orthogonal assays (e.g., Western blot for target phosphorylation vs. RNA-seq for pathway analysis). Apply Hill slope analysis to distinguish specific (steep slope) vs. nonspecific (shallow slope) effects .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer : Use Sprague-Dawley rats for preliminary PK studies (IV/PO administration, n=6/group). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F). For CNS targets, include brain-to-plasma ratio measurements .
Data Interpretation and Validation
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
Use CETSA (Cellular Thermal Shift Assay) to monitor thermal stabilization of the target protein upon compound binding. Combine with immunoprecipitation-MS to confirm binding partners. For in vivo validation, employ PET tracers (e.g., ¹⁸F-labeled analogs) in rodent models to visualize target occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
